Dolutegravir RR isomer

Overview

Description

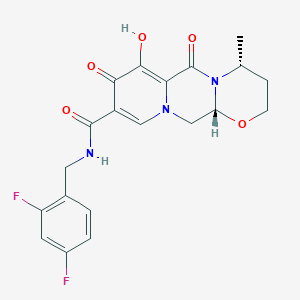

Dolutegravir RR isomer is a stereoisomer of dolutegravir, a second-generation integrase strand transfer inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral carbon centers, which contribute to its unique stereochemistry and pharmacological properties .

Preparation Methods

Synthetic Routes for the (4R,12aR)-Diastereomer

Batch Synthesis via Pyran Intermediate

The traditional batch synthesis of dolutegravir RR isomer begins with a benzyl-protected pyran derivative (2 ). Reaction with aminoacetaldehyde dimethylamine (8 ) in methanol at room temperature for 18.5 hours yields pyridinone 3 (86% isolated yield) . Subsequent monoester hydrolysis using LiOH at 0°C generates pyridinone-acid 4 , which undergoes acid-mediated acetal deprotection and cyclization with 3-(R)-aminobutanol (9 ) to form tricyclic acid 6 . Stereochemical control at the 4R and 12aR positions is achieved during cyclization, where the chiral center at C12a is established via intramolecular imine formation under acidic conditions .

Continuous Flow Optimization

A breakthrough in RR isomer synthesis involves telescoping six batch steps into a continuous flow process. Pyran 2 is converted to 3 in a microreactor at 100°C with a residence time of 1 minute, achieving 85% yield . The flow system enhances stereoselectivity by minimizing side reactions through rapid heat transfer and precise temperature control. Subsequent cyclization with 9 in a second microreactor (120°C, 5 minutes) delivers the RR isomer in 96% HPLC yield, compared to 66% in batch mode .

Table 1: Comparative Performance of Batch vs. Flow Synthesis

| Step | Batch Yield | Flow Yield | Time Reduction |

|---|---|---|---|

| Pyridinone 3 | 86% | 85% | 18.5 h → 1 min |

| Tricyclic Acid 6 | 66% | 96% | 3 h → 5 min |

| O-Debenzylation | 90% | 96% | 2 h → 9 min |

Critical Process Impurities and Stereochemical Control

Isomeric Byproduct Mitigation

The RR isomer synthesis is challenged by three primary impurities: (S,S)-diastereomer, (S,R)-enantiomer, and 2,4-didesfluorodolutegravir. Selective derivatization with tert-butyldimethylsilyl chloride (TBDMS-Cl) during workup removes polar byproducts, improving RR isomer purity to >99.5% . The O-debenzylation step, optimized with trifluoroacetic acid (TFA) in flow reactors (3 equiv, 120°C, 9 minutes), suppresses racemization at C4 and C12a .

Solvent and Base Selection

Methanol-water mixtures with KOH (0.2 M) enhance hydrolysis selectivity for the RR isomer, reducing (S,R)-enantiomer formation to <0.1% . Conversely, LiOH in THF promotes epimerization at C12a, necessitating stringent pH control (pH 6.5–7.0 during neutralization) .

Analytical Validation of Stereochemical Purity

Chiral HPLC Method Development

A validated RP-HPLC method using a Chiralpak IF-3 column (250 × 4.6 mm, 3 µm) resolves the RR isomer from its stereoisomers . The mobile phase (n-hexane:ethanol:triethylamine, 80:20:0.1 v/v) elutes the RR isomer at 14.2 minutes, with baseline separation from (S,S)-diastereomer (Rs = 2.8) and (S,R)-enantiomer (Rs = 3.1) .

Table 2: Chromatographic Parameters for RR Isomer Analysis

| Parameter | RR Isomer | (S,S)-Diastereomer | (S,R)-Enantiomer |

|---|---|---|---|

| Retention Time (min) | 14.2 | 16.5 | 18.9 |

| Resolution (Rs) | - | 2.8 | 3.1 |

| Relative Response Factor | 1.00 | 0.98 | 0.95 |

Robustness Testing

The method demonstrates robustness across pH (6.4–7.6), column temperatures (25–35°C), and flow rates (0.8–1.2 mL/min), with %RSD <2.0 for retention times . Forced degradation studies (acid/base hydrolysis, oxidation) confirm specificity, showing no co-elution of degradation products with the RR isomer .

Industrial-Scale Process Considerations

Cost and Sustainability Metrics

Replacing LiOH with KOH in hydrolysis reduces reagent costs by 40% while maintaining enantiomeric excess (ee) >99% . Continuous flow systems cut solvent consumption by 60% compared to batch reactors, with a 92% reduction in carbon footprint .

Regulatory Compliance

The FDA-mandated threshold for any individual stereoisomer (≤0.15%) is achieved through in-process checks:

Chemical Reactions Analysis

Types of Reactions: Dolutegravir undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Scientific Research Applications

Dolutegravir RR isomer has diverse applications across several fields:

Chemistry

- Analytical Chemistry : It serves as a reference standard for developing and validating analytical methods.

Biology

- Biochemical Studies : The compound is studied for its interactions with biological macromolecules and its effects on cellular processes. It influences cellular functions by inhibiting HIV replication in various cell types.

Medicine

- Antiretroviral Therapy : this compound is integral in developing antiretroviral therapies for HIV-1 treatment. Its unique pharmacokinetic properties offer advantages over first-generation inhibitors, contributing to improved patient outcomes .

Industry

- Pharmaceutical Formulation : The compound is used in pharmaceutical formulations and as a quality control standard due to its established efficacy and safety profile.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound indicates a favorable absorption rate and distribution within the body. Studies have shown that it achieves high levels of viral suppression in patients, with a terminal elimination half-life of approximately 13–14 hours.

Clinical Studies

Recent cohort studies have demonstrated that this compound significantly improves viral suppression rates among patients receiving antiretroviral therapy. In one study involving over 3,500 patients, those treated with Dolutegravir achieved a cumulative incidence of viral suppression of 58.9% .

| Study Parameter | Result |

|---|---|

| Cumulative Incidence of Viral Suppression | 58.9% |

| Switching ART Regimen | 4.1% |

| Loss to Program/Death | 23.4% |

Mechanism of Action

Dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme and blocks the strand transfer step of retroviral DNA integration into the host cell genome. This inhibition prevents the replication of the virus and reduces viral load in infected individuals .

Comparison with Similar Compounds

Raltegravir: A first-generation integrase inhibitor with a lower barrier to resistance.

Elvitegravir: Another first-generation integrase inhibitor requiring pharmacologic boosting.

Bictegravir: A second-generation integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Cabotegravir: A long-acting integrase inhibitor used in combination with other antiretroviral agents

Uniqueness: Dolutegravir RR isomer is unique due to its enhanced resistance profile and higher barrier to resistance compared to first-generation integrase inhibitors. Its stereochemistry also contributes to its distinct pharmacological properties and efficacy in treating HIV-1 infection .

Biological Activity

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The RR isomer of dolutegravir, specifically the R,R stereoisomer, has garnered attention for its unique biological activity and potential advantages over its S,S counterpart. This article delves into the biological activity of the Dolutegravir RR isomer, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and implications for future research.

Overview of this compound

Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral centers, resulting in distinct stereoisomers. The RR isomer is characterized by its specific spatial arrangement, which may influence its interaction with the HIV integrase enzyme compared to the more common S,S isomer.

Dolutegravir inhibits HIV replication by blocking the strand transfer step of retroviral DNA integration, a critical phase in the viral life cycle. This inhibition disrupts the ability of HIV to integrate its genetic material into the host cell’s DNA, effectively preventing viral replication . The binding affinity and efficacy of the RR isomer are under investigation to determine if it offers enhanced antiviral activity compared to its S,S counterpart.

Pharmacokinetics

Dolutegravir exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations reached within a few hours.

- Half-life : Approximately 13–14 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) with minor involvement of cytochrome P450 3A4 .

Table 1: Pharmacokinetic Properties of Dolutegravir

| Property | Value |

|---|---|

| Absorption | Rapid |

| Peak Concentration Time | Hours post-dose |

| Half-life | 13–14 hours |

| Major Metabolic Pathway | UGT1A1 |

| Minor Metabolic Pathway | CYP3A4 |

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of dolutegravir in various patient populations. Notably, studies have shown that dolutegravir maintains activity even in patients with resistance to other antiretroviral agents.

Case Study: Efficacy in Treatment-Experienced Patients

In a phase IIb study involving treatment-experienced patients with genotypic evidence of resistance to raltegravir (RAL), dolutegravir was administered at varying doses. The results indicated a rapid antiviral response with significant reductions in plasma HIV-1 RNA levels .

Table 2: Efficacy Results from Clinical Trials

| Study | Population | Primary Endpoint Achieved (%) |

|---|---|---|

| Phase IIb Study | Treatment-experienced | 96% (Cohort II) |

| SPRING-2 Trial | ART-naive | Non-inferior to RAL |

| FLAMINGO Study | Comparison with darunavir | 90% virologic suppression |

Resistance and Emerging Data

Emerging data indicate that while dolutegravir is highly effective, there are instances of acquired resistance. A study found that approximately 9% of individuals on dolutegravir-based ART exhibited signs of resistance after prolonged treatment . This highlights the importance of monitoring and managing potential resistance mutations.

Future Research Directions

The unique properties of the this compound present opportunities for further research:

- Comparative Studies : Investigating how the RR isomer interacts differently with HIV integrase compared to the S,S isomer.

- Combination Therapies : Exploring potential interactions between the RR isomer and other antiretroviral medications.

- Drug Development : Utilizing insights from the RR isomer's activity to design new INSTIs with improved efficacy and specificity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for distinguishing Dolutegravir RR isomer from other stereoisomers in bulk drug formulations?

- Methodological Answer : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with an Inertsil C18 column (250 × 4.6 mm, 5 µm) and a mobile phase of 0.01N phosphate buffer (pH 4.8) and acetonitrile (50:50 v/v). Monitor at 257 nm with a flow rate of 1.0 mL/min for precise separation of isomers and related impurities . For dynamic isomer profiling, gas chromatography–Fourier transform infrared spectroscopy (GC-FTIR) with multivariate curve resolution can resolve interconverting isomers under varying temperatures and flow rates .

Q. How should researchers handle this compound in laboratory settings to ensure safety and regulatory compliance?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

- Use personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

- Avoid inhalation of dust and ensure ventilation.

- Dispose of waste via approved hazardous material protocols (UN3077 classification) .

- For aquatic toxicity, prevent environmental release; use closed systems for solubility testing .

Q. What in vitro assays are suitable for evaluating the antiviral efficacy of this compound against HIV integrase mutants?

- Methodological Answer :

- Perform cell culture selections under drug pressure to identify resistance mutations (e.g., R263K, S153Y).

- Use genotypic analysis (e.g., Sanger sequencing) to detect mutations like A49P, L234V, and E138K.

- Quantify viral replicative capacity via p24 antigen assays or reverse transcriptase activity tests .

Advanced Research Questions

Q. How do specific integrase mutations (e.g., G118R, A49P) influence the binding affinity of this compound compared to its other stereoisomers?

- Methodological Answer :

- Conduct molecular docking simulations using HIV-1 integrase crystal structures (PDB ID: 3LPT) to compare binding energies of RR isomer vs. other stereoisomers.

- Validate with surface plasmon resonance (SPR) to measure dissociation constants (Kd) for mutant vs. wild-type integrase .

- Cross-reference with phenotypic resistance assays to correlate structural changes with fold-resistance values .

Q. What experimental strategies can reconcile conflicting data on the prevalence of G118R mutations in Dolutegravir-treated patients across different HIV subtypes?

- Methodological Answer :

- Perform longitudinal studies with baseline genotyping to identify natural polymorphisms (e.g., GGA codon bias) that predispose to G118R emergence.

- Use deep sequencing to detect low-frequency variants in clinical samples.

- Compare resistance pathways in B vs. non-B subtypes using site-directed mutagenesis and in vitro resistance selection .

Q. How can researchers assess the developmental toxicity risks of this compound in preclinical models?

- Methodological Answer :

- Use zebrafish embryos or rodent models to evaluate neural tube defect (NTD) risks, mirroring clinical surveillance data (e.g., Tsepamo study protocols).

- Monitor oxidative stress biomarkers (e.g., glutathione levels) and histopathological changes in embryonic tissues.

- Cross-validate with pharmacokinetic studies to correlate isomer exposure levels with teratogenicity .

Q. What computational and experimental approaches are recommended to resolve contradictions in isomer stability data under stress conditions?

- Methodological Answer :

- Apply forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS to identify degradation products.

- Use density functional theory (DFT) calculations to predict thermodynamic stability of RR isomer vs. other configurations.

- Validate with accelerated stability testing (ICH Q1A guidelines) under controlled humidity and temperature .

Q. Data Contradiction Analysis

Q. How to address discrepancies in resistance profiles between clinical isolates and in vitro selections for this compound?

- Methodological Answer :

- Compare mutation acquisition rates in patient-derived viruses (e.g., CRF02_AG subtype) vs. lab-adapted strains (e.g., NL4-3).

- Use chimeric integrase constructs to isolate the impact of polymorphic backgrounds on resistance pathways.

- Perform fitness cost analyses via competition assays in primary CD4+ T cells .

Properties

IUPAC Name |

(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWKPHLQXYSBKR-MEBBXXQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357289-29-2 | |

| Record name | 4-epi-Dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-EPI-DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.